

An In-depth Technical Guide to 6-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-5-nitropicolinic acid

Cat. No.: B1349207

[Get Quote](#)

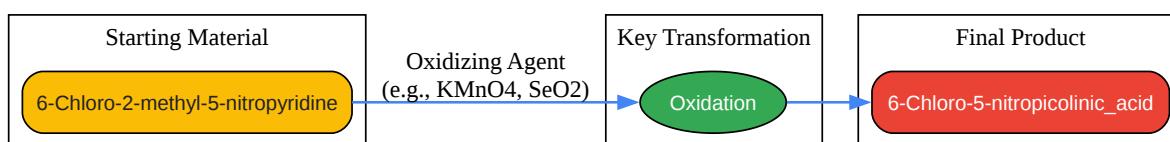
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitropicolinic acid, a substituted pyridine carboxylic acid, is a valuable building block in organic synthesis. Its unique arrangement of chloro, nitro, and carboxylic acid functional groups on the pyridine ring makes it a versatile reagent for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route, and its potential utility in research and development.

Chemical Identity and Nomenclature

- IUPAC Name: 6-chloro-5-nitro-2-pyridinecarboxylic acid
- Synonyms: **6-Chloro-5-nitropicolinic acid**, 6-chloro-5-nitro-2-pyridinecarboxylic acid
- CAS Number: 353277-27-7


Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-5-nitropicolinic acid** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C6H3CIN2O4	[1]
Molecular Weight	202.55 g/mol	[1]
Physical Form	Solid	
Predicted Boiling Point	413.6 ± 45.0 °C	[1]
Predicted Density	1.702 ± 0.06 g/cm3	[1]
Predicted pKa	Data not readily available	
Solubility	Data not readily available	
Storage Temperature	2-8°C, under inert atmosphere	
Purity	Typically ≥98%	

Synthesis Pathway

While a direct and detailed experimental protocol for the synthesis of **6-Chloro-5-nitropicolinic acid** is not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations of related pyridine derivatives. The logical workflow for its synthesis would likely involve the oxidation of a corresponding methyl-substituted pyridine precursor.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Chloro-5-nitropicolinic acid**.

Experimental Protocol: Proposed Synthesis of 6-Chloro-5-nitropicolinic Acid

The following is a generalized, hypothetical experimental protocol for the synthesis of **6-Chloro-5-nitropicolinic acid** based on the oxidation of 6-chloro-2-methyl-5-nitropyridine. This protocol should be adapted and optimized by qualified researchers based on laboratory safety standards and preliminary small-scale trials.

Objective: To synthesize **6-Chloro-5-nitropicolinic acid** via the oxidation of 6-chloro-2-methyl-5-nitropyridine.

Materials:

- 6-chloro-2-methyl-5-nitropyridine (starting material)
- Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂) (oxidizing agent)
- Sulfuric acid (H₂SO₄) (if using KMnO₄)
- Water (solvent)
- Sodium bisulfite (for quenching excess KMnO₄)
- Hydrochloric acid (HCl) (for acidification)
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 6-chloro-2-methyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of water and a co-solvent like pyridine).

- Addition of Oxidizing Agent:
 - Using KMnO₄: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
 - Using SeO₂: Add selenium dioxide to the reaction mixture. This oxidation is typically carried out in a suitable solvent like dioxane or pyridine at elevated temperatures.
- Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
 - If using KMnO₄: Cool the reaction mixture and quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed. Filter the mixture to remove the manganese dioxide.
 - If using SeO₂: Cool the reaction mixture and filter to remove any insoluble selenium byproducts.
- Isolation of the Product:
 - Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration and wash with cold water.
- Purification: The crude **6-Chloro-5-nitropicolinic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
- Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

As a functionalized pyridine derivative, **6-Chloro-5-nitropicolinic acid** holds potential as a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further derivatization through amide bond formation or other coupling reactions. The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The carboxylic acid group can be converted to esters, amides, or other derivatives.

This trifunctionality makes it a valuable scaffold for the construction of libraries of compounds for screening in drug discovery programs. Pyridine-based structures are prevalent in many biologically active molecules, and the introduction of the nitro and chloro groups can modulate the electronic and steric properties of the resulting compounds, potentially influencing their biological activity. While specific biological activities for **6-Chloro-5-nitropicolinic acid** are not widely reported, nitropyridine derivatives, in general, have been investigated for a range of biological effects.

Safety Information

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation mark)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

6-Chloro-5-nitropicolinic acid is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This

guide has provided a detailed overview of its properties, a plausible synthetic approach, and its potential applications. Researchers and scientists are encouraged to explore the utility of this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-5-nitropicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349207#6-chloro-5-nitropicolinic-acid-synonyms-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com